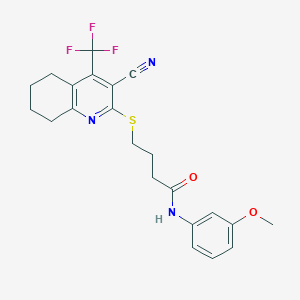

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

描述

属性

IUPAC Name |

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-30-15-7-4-6-14(12-15)27-19(29)10-5-11-31-21-17(13-26)20(22(23,24)25)16-8-2-3-9-18(16)28-21/h4,6-7,12H,2-3,5,8-11H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIAUQGZEQIJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Cyano and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.

Thioether Formation: The quinoline derivative is then reacted with a thiol to form the thioether linkage.

Amidation: Finally, the compound is subjected to amidation with 3-methoxyphenylbutanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Anticancer Properties

Research has indicated that tetrahydroquinoline derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) . The specific compound under consideration may also demonstrate these properties due to the presence of the tetrahydroquinoline scaffold.

Antimicrobial Activity

Tetrahydroquinoline derivatives are recognized for their antimicrobial properties. The incorporation of cyano and trifluoromethyl groups could enhance the efficacy against bacterial strains and fungi, making this compound a candidate for further exploration in antimicrobial therapies .

Cardiovascular Applications

The compound's structural features suggest potential applications in cardiovascular medicine. Similar compounds have been studied as antagonists of mineralocorticoid receptors, which are crucial in regulating blood pressure and fluid balance . This suggests that the compound could be investigated for its role in treating conditions such as heart failure or hypertension.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range . The tested derivatives were synthesized through a series of reactions involving the tetrahydroquinoline core, highlighting the importance of structural modifications in enhancing biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 10.5 |

| 2b | HT-29 | 15.3 |

| 3a | A2780 | 12.8 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar tetrahydroquinoline compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' activity .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrahydroquinoline A | Staphylococcus aureus | 32 µg/mL |

| Tetrahydroquinoline B | Escherichia coli | 16 µg/mL |

作用机制

The mechanism of action of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin Derivatives ()

Compounds such as 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) and N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c) share functional similarities with the target compound:

- Core Heterocycle: Thieno[2,3-d]pyrimidin vs. tetrahydroquinoline. The former’s fused thiophene-pyrimidine system offers planar rigidity, whereas the tetrahydroquinoline’s saturated ring may improve bioavailability.

- Substituents: Both classes feature trifluoromethyl and methoxy groups, but the target compound’s thioether linkage and cyano group are absent in 8b/8c.

- Activity: Thieno derivatives exhibit anti-microbial activity (e.g., against E. coli and C. albicans), suggesting that the target compound’s trifluoromethyl and methoxyphenyl groups could similarly enhance bioactivity .

Table 1: Comparison with Thieno[2,3-d]pyrimidin Derivatives

Benzamide-Based Pesticides ()

Agrochemicals like flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide) highlight the role of trifluoromethyl and methoxyphenyl groups in pesticidal activity:

- Structural Differences : Flutolanil is a benzamide, whereas the target compound is a butanamide. The extended chain in the target may increase flexibility and membrane permeability.

- Substituent Impact: Both compounds utilize -CF₃ and 3-MeO-Ph groups, which are critical for binding to fungal succinate dehydrogenase in flutolanil. The target’s cyano group could introduce additional polar interactions .

Table 2: Comparison with Benzamide Pesticides

| Compound | Amide Type | Key Substituents | Use |

|---|---|---|---|

| Target Compound | Butanamide | -CN, -CF₃, thioether, 3-MeO-Ph | N/A (Inferred) |

| Flutolanil () | Benzamide | -CF₃, 3-MeO-Ph | Fungicide |

Butanamide Derivatives ()

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide shares the butanamide backbone but differs in substituents:

- Functional Groups: The sulfonylamino and thiazolyl groups in ’s compound contrast with the target’s thioether and 3-MeO-Ph. Sulfonyl groups enhance metabolic stability, while thioethers may offer redox sensitivity.

Key Research Findings and Implications

- Trifluoromethyl Groups : Common in agrochemicals () and antimicrobials (), this group enhances lipophilicity and resistance to metabolic degradation.

- Thioether vs. Sulfonylamino: Thioethers may confer reversible redox activity, whereas sulfonamides are more stable but less tunable.

- Heterocyclic Cores: Tetrahydroquinoline’s saturation may improve pharmacokinetics over planar thieno[2,3-d]pyrimidin or benzamide systems.

Limitations : Direct data on the target compound’s synthesis, activity, or toxicity are absent in the provided evidence. Further experimental studies are required to validate inferred properties.

生物活性

The compound 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety with trifluoromethyl and cyano substituents, which are known to enhance biological activity through various mechanisms. The presence of the thioether and methoxyphenyl groups further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 22.4 | |

| HCT116 (Colon) | 44.4 | |

| HeLa (Cervical) | 19.05 | |

| CEM (Lymphocyte) | 36 ± 4 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : It affects various phases of the cell cycle, contributing to its antiproliferative effects .

- Proteasome Inhibition : Similar compounds have been noted for their ability to inhibit proteasome activity, which is crucial for maintaining cellular protein homeostasis .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown that it has minimum inhibitory concentrations (MICs) against various bacterial strains:

These results suggest that the compound could be a candidate for further development in treating infections.

Case Studies

A notable case study involved the synthesis and testing of similar tetrahydroquinoline derivatives, which revealed significant cytotoxic effects across various cancer cell lines . The incorporation of trifluoromethyl groups was found to enhance both anticancer and antimicrobial activities, indicating a structure-activity relationship that merits further exploration.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of this compound?

- Methodology : Use a multi-step approach starting with coupling the tetrahydroquinoline core (3-cyano-4-trifluoromethyl) with the thioether linker. Key steps include:

- Catalyst selection : Use mild bases (e.g., NaH or EtN) to promote thiol-displacement reactions .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .

- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., trifluoromethyl at C4, methoxyphenyl at the amide terminus) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z ~543) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodology :

- Core modifications : Synthesize analogs with variations in the tetrahydroquinoline ring (e.g., replacing cyano with nitro) and assess biological activity .

- Functional group swaps : Test the impact of replacing the 3-methoxyphenyl group with other aryl/heteroaryl moieties .

- Bioassays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer cell lines) to quantify potency .

Q. How to resolve contradictory bioactivity data across different assays?

- Troubleshooting steps :

- Orthogonal assays : Validate results using both biochemical (e.g., FRET-based) and cellular (e.g., proliferation) assays .

- Purity verification : Re-test batches with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Solubility checks : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference in cell-based studies .

Q. What computational approaches predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases or GPCRs, leveraging the compound’s thioether and trifluoromethyl groups for hydrophobic interactions .

- Molecular dynamics (MD) simulations : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, pH 7.4) .

- QSAR modeling : Train models on analogs to predict ADMET properties .

Q. How to assess metabolic stability in physiological conditions?

- Experimental design :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- pH stability : Test compound integrity in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) .

Q. Can AI-driven tools optimize reaction conditions for large-scale synthesis?

- AI integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。